Computed Lipophilicity (XLogP3) Differential: Target Compound vs. 2,3-Dichloro and 7-Bromo Analogs
The computed partition coefficient XLogP3 of 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine is 3.1, which is 0.7 log units higher than that of 2,3-dichloropyrido[2,3-b]pyrazine (XLogP3 = 2.4) and 1.9 log units higher than that of 7-bromopyrido[2,3-b]pyrazine (XLogP3 = 1.2) [1][2][3]. This corresponds to a 5-fold and 79-fold increase in theoretical octanol-water partition coefficient, respectively.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2,3-Dichloropyrido[2,3-b]pyrazine (XLogP3 = 2.4); 7-Bromopyrido[2,3-b]pyrazine (XLogP3 = 1.2) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 2,3-dichloro analog; ΔXLogP3 = +1.9 vs. 7-bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity directly influences membrane permeability and solubility profiles, making this compound a more suitable choice for medicinal chemistry programs targeting intracellular or CNS-active molecules where logD optimization is critical.
- [1] PubChem Compound Summary for CID 33729028, 7-Bromo-2,3-dichloropyrido(2,3-b)pyrazine, XLogP3-AA = 3.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/341939-31-9 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 11788868, 2,3-Dichloropyrido[2,3-b]pyrazine, XLogP3-AA = 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25710-18-3 (accessed 2026-05-07). View Source
- [3] PubChem Compound Summary for CID 4246943, 7-Bromopyrido[2,3-b]pyrazine, XLogP3-AA = 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/52333-42-3 (accessed 2026-05-07). View Source
